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Cat. No.: B10821909 Get Quote

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic molecules

designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal

system.[1] RC32 is a potent, cell-permeable PROTAC that induces the degradation of the

FK506-binding protein 12 (FKBP12).[2] This molecule is a heterobifunctional chimera

composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand that recruits the

Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By inducing the proximity of FKBP12 to the E3

ligase, RC32 triggers the ubiquitination and subsequent degradation of FKBP12 by the

proteasome.[3][4] These application notes provide detailed dosage information and

experimental protocols for the use of RC32 in rat and primate models, serving as a guide for

researchers in pharmacology and drug development.

Mechanism of Action
RC32 operates by forming a ternary complex between the target protein (FKBP12) and the E3

ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from

the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by

the 26S proteasome, effectively reducing its cellular levels.[3]
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Caption: Mechanism of RC32-mediated FKBP12 degradation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10821909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary: In Vivo Dosage
The following tables summarize the reported dosages of RC32 used in various animal models

for in vivo studies.

Table 1: RC32 Dosage in Rat Models
Species Dosage

Administrat
ion Route

Dosing
Schedule

Key
Findings

Reference

Sprague-

Dawley Rat
20 mg/kg

Intraperitonea

l (i.p.)

Twice a day

for 1 day

High

degradation

efficiency of

FKBP12 in

various

organs.

[5][6][7]

Table 2: RC32 Dosage in Primate Models
Species Dosage

Administrat
ion Route

Dosing
Schedule

Key
Findings

Reference

Rhesus

Monkey
8 mg/kg

Intraperitonea

l (i.p.)

Twice a day

for 3 days

Efficient

degradation

of FKBP12 in

heart, liver,

kidney,

spleen, lung,

and stomach.

[2]

Table 3: RC32 Dosage in Other Animal Models (for
reference)
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Species Dosage
Administrat
ion Route

Dosing
Schedule

Key
Findings

Reference

Mouse 30 mg/kg
Intraperitonea

l (i.p.)

Twice a day

for 1 day

Global

degradation

of FKBP12 in

most organs

except the

brain.

[2][7]

Mouse 60 mg/kg Oral (p.o.)
Twice a day

for 1 day

Significant

degradation

of FKBP12.

[2][5]

Mouse
0.2 mg in 2

µL

Intracerebrov

entricular

(i.c.v.)

Single

injection

Targeted

FKBP12

degradation

in the brain.

[5]

Bama Pig 8 mg/kg
Intraperitonea

l (i.p.)

Twice a day

for 2 days

Efficient

degradation

of FKBP12 in

most organs

examined.

[2]

Experimental Protocols
Protocol 1: Preparation of RC32 Formulation for In Vivo
Administration
This protocol describes the preparation of a suspended solution of RC32 suitable for

intraperitoneal (i.p.) and oral (p.o.) administration in animal models.[2] It is recommended to

prepare the working solution fresh on the day of use.[2]

Materials:

RC32 powder

Dimethyl sulfoxide (DMSO)
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PEG300 (Polyethylene glycol 300)

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes and syringes

Procedure:

Prepare Stock Solution:

Prepare a 10 mg/mL stock solution of RC32 in DMSO. Ensure the powder is completely

dissolved. This stock solution can be stored at -20°C for future use.

Prepare Working Solution (Example for 1 mg/mL):

To prepare 1 mL of a 1 mg/mL working solution, begin by adding 400 µL of PEG300 to a

sterile microcentrifuge tube.

Add 100 µL of the 10 mg/mL RC32 DMSO stock solution to the PEG300. Mix thoroughly

by vortexing until the solution is clear.

Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is evenly mixed.

Add 450 µL of Saline to the tube to bring the final volume to 1 mL.

Vortex the final suspension thoroughly before administration to ensure homogeneity.

Protocol 2: In Vivo Experimental Workflow for RC32
Administration
This protocol outlines a general workflow for conducting an in vivo study to assess the efficacy

of RC32 in degrading FKBP12 in rats or primates.
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Caption: General workflow for an in vivo PROTAC study.
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Procedure:

Animal Acclimatization:

House animals in a controlled environment for at least one week prior to the experiment to

allow for acclimatization.

Grouping and Baseline:

Randomly assign animals to a vehicle control group and one or more RC32 treatment

groups.

If required, collect baseline blood or tissue samples.

Dosing Administration:

Prepare the RC32 and vehicle formulations as described in Protocol 1.

Administer the appropriate dose based on the animal model (see Tables 1 & 2) via the

chosen route (e.g., intraperitoneal injection). Follow the specified dosing schedule.

Monitoring:

Monitor the animals daily for any signs of toxicity, changes in behavior, or adverse effects.

Record body weights regularly.

Sample Collection:

At the designated time point post-dosing, euthanize the animals according to approved

ethical protocols.

Promptly collect tissues of interest (e.g., liver, kidney, heart, spleen). Snap-freeze tissues

in liquid nitrogen and store them at -80°C until analysis.

Protocol 3: Western Blot Analysis of FKBP12
Degradation
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This protocol is for quantifying the level of FKBP12 protein degradation in tissue samples

collected from the in vivo study.

Materials:

Tissue samples

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody (anti-FKBP12)

Primary antibody for loading control (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Protein Extraction:

Homogenize the frozen tissue samples in ice-cold RIPA buffer containing protease and

phosphatase inhibitors.

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

Collect the supernatant containing the protein extracts.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Western Blot:

Normalize all samples to the same protein concentration with lysis buffer and mix with

Laemmli sample buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-

GAPDH) to ensure equal protein loading.

Quantify the band intensities using densitometry software. Normalize the FKBP12 band

intensity to the corresponding loading control band intensity. Compare the normalized

values of the RC32-treated groups to the vehicle control group to determine the

percentage of protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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